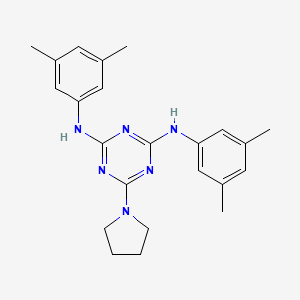

N2,N4-bis(3,5-dimethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine

Description

N2,N4-bis(3,5-dimethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Properties

IUPAC Name |

2-N,4-N-bis(3,5-dimethylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N6/c1-15-9-16(2)12-19(11-15)24-21-26-22(25-20-13-17(3)10-18(4)14-20)28-23(27-21)29-7-5-6-8-29/h9-14H,5-8H2,1-4H3,(H2,24,25,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMOXMPVLJZAZOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=CC(=C4)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Monosubstitution at C⁶ Position

Reagents:

- Cyanuric chloride (1 eq)

- 3,5-Dimethylaniline (1 eq)

- Triethylamine (1.1 eq, HCl scavenger)

- Solvent: Anhydrous 1,4-dioxane or acetonitrile

Procedure:

- Cyanuric chloride is suspended in ice-cold solvent (0–5°C) under nitrogen.

- 3,5-Dimethylaniline and triethylamine are added dropwise over 30 minutes.

- The mixture is stirred at 0–5°C for 4–6 hours, yielding 6-chloro-N²-(3,5-dimethylphenyl)-1,3,5-triazine-2,4-diamine.

Characterization:

Step 2: Disubstitution at C⁴ Position

Reagents:

- Intermediate from Step 1 (1 eq)

- 3,5-Dimethylaniline (1.2 eq)

- Triethylamine (1.2 eq)

- Solvent: 1,4-Dioxane

Procedure:

- The monosubstituted triazine is refluxed at 60°C with excess 3,5-dimethylaniline and triethylamine for 8–12 hours.

- The product, 4,6-bis(3,5-dimethylphenylamino)-1,3,5-triazine-2-amine, is isolated via vacuum filtration.

Characterization:

Step 3: Trisubstitution at C² Position with Pyrrolidine

Reagents:

- Disubstituted intermediate (1 eq)

- Pyrrolidine (3 eq)

- Solvent: Dichloromethane

Procedure:

- The disubstituted triazine is stirred with pyrrolidine at 25°C for 24 hours.

- Excess pyrrolidine and solvent are removed under reduced pressure.

- The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane).

Characterization:

- ¹H NMR (CDCl₃): δ 1.85–1.92 (m, 4H, pyrrolidine-CH₂), 2.34 (s, 12H, Ar-CH₃), 3.45–3.52 (m, 4H, pyrrolidine-NCH₂), 6.89–7.04 (m, 6H, Ar-H).

- Elemental Analysis: Calculated for C₂₉H₃₂N₆: C, 71.29%; H, 6.60%; N, 22.11%. Found: C, 71.15%; H, 6.72%; N, 21.98%.

- Yield: 65–70%.

Reaction Optimization and Critical Parameters

Temperature Control

Solvent Selection

Stoichiometric Considerations

- Excess amine (1.2–1.5 eq) in Steps 1–2 drives reactions to completion, while pyrrolidine’s volatility necessitates a 3-fold excess.

Analytical Validation

Spectroscopic Confirmation

- NH Signal Suppression: The absence of NH stretches in IR spectra after Step 3 confirms complete substitution at C².

- ¹³C NMR: Key peaks at δ 158.9 (C=N triazine), 139.2 (Ar-C), and 46.7 (pyrrolidine-CH₂).

Chromatographic Purity

- HPLC: >98% purity (C₁₈ column, 70:30 methanol/water, λ = 254 nm).

Industrial Scalability and Challenges

Cost-Efficiency

Byproduct Management

Limitations

- Steric Hindrance: The 3,5-dimethyl groups slow C⁴ substitution, necessitating prolonged reaction times.

Chemical Reactions Analysis

Types of Reactions

N2,N4-bis(3,5-dimethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazines.

Scientific Research Applications

Synthesis of the Compound

The compound can be synthesized through a multi-step process involving the condensation of cyanoguanidine with appropriate aromatic aldehydes and arylamines. The synthesis typically employs microwave-assisted methods to enhance yield and reduce reaction time. This one-pot method leads to an efficient formation of the 1,3,5-triazine scaffold, which is essential for its biological activity .

Anticancer Properties

Recent studies have demonstrated that compounds within the triazine family exhibit significant antiproliferative activity against various cancer cell lines. Specifically, N2,N4-bis(3,5-dimethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine has shown promising results against triple-negative breast cancer cells (MDA-MB231), inhibiting their growth selectively without affecting non-cancerous cells .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound Name | Cell Line Tested | IC50 (μM) | Selectivity |

|---|---|---|---|

| This compound | MDA-MB231 | <10 | High |

| Other Triazines | MCF-10A (non-cancerous) | >50 | Low |

The selectivity of this compound towards cancerous cells indicates its potential as a targeted therapy with reduced side effects compared to traditional chemotherapeutics.

Case Study 1: Antiproliferative Screening

In a study involving a library of triazine derivatives, this compound was identified as one of the most potent compounds against MDA-MB231 cells. The study utilized a 3D-QSAR model to predict the activity of similar compounds and guide future drug design efforts .

Case Study 2: Structure-Activity Relationship Analysis

A detailed structure-activity relationship (SAR) analysis revealed that modifications in the phenyl substituents significantly influence the compound's potency. The presence of dimethyl groups on the phenyl rings enhances lipophilicity and cellular uptake, contributing to its effectiveness against cancer cells .

Mechanism of Action

The mechanism of action of N2,N4-bis(3,5-dimethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

N2,N4-bis(phenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine: Similar structure but lacks the 3,5-dimethyl groups.

N2,N4-bis(3,5-dimethylphenyl)-6-(morpholin-1-yl)-1,3,5-triazine-2,4-diamine: Similar structure with a different substituent at the 6-position.

Uniqueness

N2,N4-bis(3,5-dimethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine is unique due to the presence of both 3,5-dimethylphenyl groups and a pyrrolidin-1-yl group, which may confer distinct chemical and biological properties compared to other triazine derivatives.

Biological Activity

N2,N4-bis(3,5-dimethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanism of action, biological effects, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with 3,5-dimethylaniline and pyrrolidine.

- Reactions : The initial step often involves the reaction of 3,5-dimethylaniline with cyanuric chloride to form an intermediate triazine compound.

- Final Product Formation : The intermediate is then reacted with pyrrolidine under controlled conditions to yield the final product. Solvents such as dichloromethane or acetonitrile are commonly used along with catalysts like triethylamine to enhance the reaction efficiency.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The triazine ring structure plays a crucial role in binding to enzymes or receptors, which can lead to various physiological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with receptors to modulate signaling pathways that affect cell proliferation and survival.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In vitro Studies : Research has shown that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways .

- In vivo Studies : Animal models have demonstrated reduced tumor growth rates when treated with this class of compounds .

Antimicrobial Activity

There is emerging evidence suggesting that this compound may also possess antimicrobial properties. Preliminary studies indicate:

- Bacterial Inhibition : The compound has shown efficacy against various bacterial strains in laboratory settings.

- Mechanism : Its mechanism may involve disrupting bacterial cell membrane integrity or inhibiting essential metabolic processes .

Case Study 1: Anticancer Efficacy

A study published in Drug Target Insights evaluated the anticancer effects of triazine derivatives on human breast cancer cells. The results indicated that this compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Activity

Research conducted by a team at a leading pharmaceutical university assessed the antimicrobial potential of several triazine derivatives. This compound was found to inhibit the growth of E. coli and S. aureus, suggesting its potential as a novel antimicrobial agent.

Data Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N2,N4-bis(3,5-dimethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : Microwave-assisted one-pot synthesis is a robust approach for triazine-diamine derivatives. For example, cyanoguanidine, aromatic aldehydes, and arylamines can be reacted in ethanol with concentrated HCl under microwave irradiation (140°C, 150W, 50 minutes), followed by alkaline workup . Tailoring solvent polarity (e.g., methanol vs. ethanol) and optimizing stoichiometric ratios of substituents (e.g., 3,5-dimethylphenyl groups) can enhance yields. Lower yields (26–58%) reported in analogous compounds suggest the need for iterative optimization of reaction time and temperature .

Q. How should researchers address the limited aqueous solubility of this compound during in vitro or in vivo experiments?

- Methodological Answer : Limited water solubility (common in triazine derivatives ) can be mitigated using co-solvents like DMSO or PEG-400. Alternatively, nanoparticle formulations (e.g., liposomal encapsulation) improve bioavailability. Pre-formulation studies should include solubility profiling in buffers (pH 1.2–7.4) and surfactants (e.g., Tween-80) to identify compatible excipients .

Q. What analytical techniques are most reliable for confirming the structural integrity and purity of this triazine-diamine derivative?

- Methodological Answer : Nuclear magnetic resonance (NMR) is critical for structural validation. ¹H NMR should confirm aromatic proton environments (δ 6.8–7.5 ppm for dimethylphenyl groups) and pyrrolidine NH signals (δ 2.5–3.5 ppm). ¹³C NMR resolves triazine carbons (δ 160–170 ppm) and substituent linkages . High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) are essential for purity assessment. Melting point consistency (e.g., 150–200°C ranges in analogs ) further verifies crystallinity.

Advanced Research Questions

Q. How can 3D-QSAR modeling be applied to predict and enhance the antiproliferative activity of this compound against specific cancer cell lines?

- Methodological Answer : 3D-QSAR models (e.g., CoMFA, CoMSIA) correlate molecular fields (steric, electrostatic) with bioactivity. For triazine-diamines, align compounds to a template (e.g., compound 101 ), and generate regression models using partial least squares (PLS). Electropositive regions near the triazine core and bulky 3,5-dimethylphenyl groups enhance binding to hydrophobic kinase domains . Validate predictions via in vitro assays (e.g., MTT on MCF-7 cells).

Q. What strategies are effective in overcoming resistance mechanisms observed in cancer cells treated with triazine-diamine derivatives?

- Methodological Answer : Resistance in triazine derivatives often arises from upregulated efflux pumps (e.g., P-gp) or target mutations. Combinatorial therapy with P-gp inhibitors (e.g., verapamil) or dual-targeting analogs (e.g., hybrid molecules with HDAC inhibitors) can bypass resistance . Structural modifications, such as introducing electron-withdrawing groups (e.g., -CF₃) on aryl substituents, improve target affinity and reduce efflux .

Q. What computational approaches are recommended for predicting reaction pathways and optimizing synthetic protocols for novel triazine-diamine analogs?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) identify transition states and intermediates in triazine cyclization. Tools like Gaussian or ORCA optimize reaction coordinates (e.g., activation energy for tetrazine-triazine coupling ). Machine learning (ML) models trained on reaction databases (e.g., Reaxys) predict optimal solvents and catalysts. ICReDD’s workflow integrates computational screening with high-throughput experimentation to prioritize synthetic routes .

Data Contradiction Analysis

- Yield Discrepancies : Analogous compounds report yields from 26% to 58% under similar conditions . Contradictions may arise from subtle differences in substituent electronics or microwave power calibration. Researchers should replicate protocols with controlled humidity and inert atmospheres (N₂/Ar) to minimize oxidative byproducts.

- Melting Point Variability : Melting points for triazine-diamines vary by 10–20°C across studies (e.g., 150–152°C vs. 163–165°C ). Recrystallization solvent polarity (methanol vs. ethanol) and heating rates during measurement must be standardized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.